An In-depth Technical Guide to the Synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
An In-depth Technical Guide to the Synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Two primary, robust, and well-documented synthetic strategies are presented in detail: a 1,3-dipolar cycloaddition pathway and a route involving the cyclization of a chalcone analogue. This document offers a thorough examination of the mechanistic underpinnings of each synthetic step, providing detailed, actionable protocols for the synthesis of all intermediates and the final product. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and explore the potential of this valuable molecular scaffold.
Introduction
The fusion of pyrazole and isoxazole ring systems has garnered significant attention in contemporary medicinal chemistry. Both heterocycles are privileged scaffolds, frequently appearing in a wide array of biologically active compounds. The pyrazole moiety is a cornerstone in numerous pharmaceuticals, including anti-inflammatory agents, analgesics, and kinase inhibitors. Similarly, the isoxazole ring is a versatile pharmacophore present in various drugs with antimicrobial, anti-inflammatory, and antipsychotic properties. The combination of these two heterocyclic cores in a single molecule, such as 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole, presents an exciting opportunity for the development of novel therapeutic agents with unique pharmacological profiles.
This guide provides a detailed exploration of two effective synthetic pathways to access this target molecule. Each route is dissected to provide a clear understanding of the underlying chemical principles, empowering the researcher to not only replicate the synthesis but also to adapt and innovate upon these methodologies.
Comparative Analysis of Synthetic Strategies
Two principal synthetic routes to 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole have been identified and are detailed herein. A comparative overview is presented in the table below to aid in the selection of the most appropriate strategy based on available resources and experimental preferences.
| Feature | Route A: 1,3-Dipolar Cycloaddition | Route B: Chalcone Analogue Cyclization |
| Key Transformation | 1,3-dipolar cycloaddition of a pyrazole aldoxime with an acetylene source. | Cyclization of a pyrazole-derived enaminone with hydroxylamine. |
| Key Intermediates | 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime. | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, 3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one. |
| Advantages | Generally high-yielding and regioselective. | Utilizes readily available reagents and straightforward reaction conditions. |
| Challenges | May require careful control of reaction conditions for the cycloaddition step. Handling of acetylene gas can be hazardous. | Friedel-Crafts acylation of pyrazoles can be low-yielding; however, alternative methods for the synthesis of the ethanone intermediate are available. |
Route A: Synthesis via 1,3-Dipolar Cycloaddition
This elegant and efficient route leverages the power of 1,3-dipolar cycloaddition to construct the isoxazole ring onto a pre-formed pyrazole core. The key steps involve the synthesis of the pyrazole starting material, its formylation, conversion to the corresponding aldoxime, and the final cycloaddition reaction.
Figure 1: Workflow for the synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole via Route A.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole
The synthesis of the pyrazole core is a well-established procedure involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, methylhydrazine reacts with acetylacetone to yield 1,5-dimethyl-1H-pyrazole.
Protocol:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.0 eq) and ethanol.
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Cool the mixture in an ice bath and add acetylacetone (1.0 eq) dropwise with stirring.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
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Heat the mixture to reflux for 4 hours.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1,5-dimethyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.
Protocol:
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In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq).
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Cool the flask to 0 °C in an ice-salt bath.
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Add phosphorus oxychloride (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
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Add a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.
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Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Extract the aqueous mixture with ethyl acetate (3 x).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 3: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime
The formyl group of the pyrazole carbaldehyde is readily converted to an oxime by reaction with hydroxylamine hydrochloride. The resulting aldoxime is the key precursor for the subsequent 1,3-dipolar cycloaddition.
Protocol:
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To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Heat the reaction mixture to reflux for 2-3 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime, which can often be used in the next step without further purification.
Step 4: 1,3-Dipolar Cycloaddition to form 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
The final step involves the in-situ generation of a nitrile oxide from the aldoxime, which then undergoes a [3+2] cycloaddition with an acetylene source to form the isoxazole ring.[2] A convenient source of acetylene is calcium carbide, which generates acetylene gas upon reaction with water. Alternatively, other acetylene synthons can be employed.
Protocol:
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Caution: Acetylene is a flammable gas. This reaction should be performed in a well-ventilated fume hood.
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To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, add a base such as triethylamine (1.1 eq).
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In a separate flask, generate acetylene gas by the controlled addition of water to calcium carbide. Bubble the generated acetylene gas through the reaction mixture.
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To the reaction mixture, add an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution portion-wise at room temperature to generate the nitrile oxide in situ.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any solid byproducts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel to afford 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.
Route B: Synthesis via Chalcone Analogue Cyclization
This alternative route involves the construction of the isoxazole ring from an α,β-unsaturated ketone intermediate, commonly referred to as a chalcone or a chalcone analogue. This method is also highly effective and utilizes different key intermediates.
Figure 2: Workflow for the synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole via Route B.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole
This step is identical to Step 1 in Route A.
Step 2: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
The acylation of the pyrazole ring at the 4-position is a key step in this route. While direct Friedel-Crafts acylation of pyrazoles can be challenging due to the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst, alternative methods are available.[3]
Protocol (via Friedel-Crafts Acylation):
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Caution: This reaction should be performed under anhydrous conditions.
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To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM) in a three-necked flask under a nitrogen atmosphere, add acetyl chloride (1.2 eq) dropwise at 0 °C.
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Stir the mixture at 0 °C for 30 minutes.
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Add a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone.
Step 3: Synthesis of 3-(Dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
This enaminone, a chalcone analogue, is prepared by the condensation of the pyrazole ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4] DMF-DMA serves as a convenient one-carbon synthon to introduce the dimethylaminovinyl moiety.
Protocol:
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In a round-bottom flask, dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in anhydrous toluene.
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Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) to the solution.
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Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to obtain the crude 3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, which is often used directly in the next step without further purification.
Step 4: Cyclization to form 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
The final step is the cyclization of the enaminone with hydroxylamine hydrochloride to form the isoxazole ring. The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and elimination of dimethylamine and water.
Protocol:
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Dissolve the crude 3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (1.0 eq) in ethanol.
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Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) or triethylamine (1.5 eq) to the solution.
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Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
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After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
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Add water to the residue and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.
Characterization Data
The synthesized intermediates and the final product should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected Mass (m/z) |
| 1,5-Dimethyl-1H-pyrazole | Signals for two methyl groups and two pyrazole ring protons. | Signals for two methyl carbons and three pyrazole ring carbons. | [M+H]⁺: 111.09 |
| 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Signals for two methyl groups, one pyrazole ring proton, and one aldehyde proton. | Signals for two methyl carbons, three pyrazole ring carbons, and one carbonyl carbon. | [M+H]⁺: 139.08 |
| 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime | Signals for two methyl groups, two pyrazole ring protons, and one oxime proton. | Signals for two methyl carbons, three pyrazole ring carbons, and one oxime carbon. | [M+H]⁺: 154.09 |
| 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone | Signals for three methyl groups and one pyrazole ring proton. | Signals for three methyl carbons, three pyrazole ring carbons, and one carbonyl carbon. | [M+H]⁺: 153.10 |
| 3-(Dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | Signals for four methyl groups, one pyrazole ring proton, and two vinyl protons. | Signals for four methyl carbons, three pyrazole ring carbons, one carbonyl carbon, and two vinyl carbons. | [M+H]⁺: 208.15 |
| 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole | Signals for two methyl groups, one pyrazole ring proton, and two isoxazole ring protons. | Signals for two methyl carbons, three pyrazole ring carbons, and two isoxazole ring carbons. | [M+H]⁺: 178.09 |
Conclusion
This technical guide has detailed two robust and efficient synthetic routes for the preparation of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole. Both the 1,3-dipolar cycloaddition approach (Route A) and the chalcone analogue cyclization method (Route B) offer reliable pathways to the target molecule, each with its own set of advantages. The choice of route will depend on the specific laboratory capabilities and reagent availability. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.
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